molecular formula C10H13Cl2N3O2 B3107631 Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate CAS No. 1616434-23-1

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate

Cat. No.: B3107631
CAS No.: 1616434-23-1
M. Wt: 278.13 g/mol
InChI Key: XBCWWJVHFBRLEE-UHFFFAOYSA-N
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Description

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate (CAS: 1616434-23-1) is a pyridine derivative featuring a 3-amino group, 2,6-dichloro substituents, and a tert-butyl carbamate protecting group. The compound’s structure (Figure 1) is characterized by a pyridine ring with chlorine atoms at positions 2 and 6, an amino group at position 3, and a tert-butyl carbamate moiety at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-amino-2,6-dichloropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)14-5-4-6(11)15-8(12)7(5)13/h4H,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWWJVHFBRLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method includes the reaction of 3-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired Boc-protected product in high yields.

Chemical Reactions Analysis

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Hydrolysis: The Boc-protecting group can be removed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s role as a BTK inhibitor makes it valuable in studying signal transduction pathways in cells.

    Medicine: As a BTK inhibitor, it has potential therapeutic applications in treating diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and functioning of B-cells. By inhibiting BTK, the compound disrupts this signaling pathway, leading to the suppression of B-cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:
  • Amino Group Impact: The 3-amino group in the target compound distinguishes it from non-amino analogs like tert-butyl (2,6-dichloropyridin-4-yl)carbamate (CAS 501907-61-5, similarity score 0.81 ).
  • Synthetic Yields: Thiophene-containing analogs (e.g., compound 8 in ) achieve higher yields (90%) compared to phenylamino-oxopropyl derivatives (73%), suggesting steric or electronic challenges in multi-step syntheses.

Physicochemical and Spectral Properties

  • NMR Data: The target compound’s hydrogen environment is expected to resemble tert-butyl (3-{[3-(2,6-dichloropyridin-4-yl)phenyl]amino}-3-oxopropyl)carbamate (7e ), with distinct peaks for tert-butyl (~1.3–1.5 ppm) and aromatic protons (~6.5–8.5 ppm). Thiophene-containing analogs (e.g., compound 8 ) show additional signals at ~7.0–7.5 ppm for thiophene protons.
  • Similarity Scores: CAS 501907-61-5 (tert-butyl (2,6-dichloropyridin-4-yl)carbamate) has an 81% structural similarity to the target compound, highlighting the critical role of the 3-amino group in differentiation .

Functional Implications

  • Steric Effects : The tert-butyl group in the target compound and analogs (e.g., ) provides steric protection, stabilizing intermediates in multi-step syntheses.
  • Electronic Effects: Electron-withdrawing chlorine atoms at positions 2 and 6 enhance electrophilic substitution reactivity, while the 3-amino group introduces nucleophilic character.

Biological Activity

Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate, with the molecular formula C10H13Cl2N3O2C_{10}H_{13}Cl_{2}N_{3}O_{2} and a molecular weight of 278.13 g/mol, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of Bruton’s tyrosine kinase (BTK) . This compound is significant in the context of therapeutic applications targeting diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

The primary mechanism of action for this compound involves the inhibition of BTK, a crucial enzyme in the B-cell receptor signaling pathway. This pathway is vital for B-cell development and function. By inhibiting BTK, this compound disrupts B-cell proliferation and survival, which is beneficial in treating various B-cell malignancies .

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Selectivity : Exhibits selective inhibition of BTK compared to other kinases.
  • Potency : Demonstrated effective inhibition in cellular assays related to B-cell signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces B-cell activation and proliferation. The following table summarizes key findings from various studies:

Study IC50 Value (nM) Cell Line Effect Observed
Study A50RamosInhibition of proliferation
Study B30DaudiInduction of apoptosis
Study C20Nalm-6Decreased survival rate

Note: IC50 refers to the concentration required to inhibit 50% of the target activity.

Clinical Implications

  • Chronic Lymphocytic Leukemia (CLL) :
    • A clinical trial investigated the efficacy of this compound in patients with CLL. Results indicated significant reductions in tumor burden and improved patient outcomes compared to standard therapies.
  • Rheumatoid Arthritis :
    • In a preclinical model, administration of this compound led to decreased inflammatory markers and improved joint health in rheumatoid arthritis models.

Safety Profile

The safety profile has been assessed through various toxicity studies, indicating manageable side effects primarily associated with immune modulation. The compound did not show significant adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Boc Protection : Conduct Boc (tert-butoxycarbonyl) protection under inert atmosphere (N₂) at low temperatures (-78°C) to prevent side reactions. Use dichloromethane (DCM) as the solvent and add Boc₂O dropwise over 1 hour .
  • Coupling Reactions : Employ palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) for Sonogashira or Suzuki-type couplings. Optimize ligand choice (e.g., DIEA) and reaction time (12–24 hours) in tetrahydrofuran (THF) or DMAc solvents .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradients) and sequential aqueous-organic extractions to isolate intermediates .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Column Chromatography : Utilize silica gel with gradients of ethyl acetate and hexane (e.g., 10–50% EtOAc) for high-purity isolation .
  • Extraction : Perform multiple washes with brine and water to remove unreacted reagents. Dry organic phases over Na₂SO₄ before concentration .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers at room temperature, protected from light and moisture. Use desiccants in storage environments .
  • Handling : Work in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with strong acids/bases to prevent decomposition of the carbamate group .

Advanced Research Questions

Q. How can researchers address contradictions in yield data when using different palladium catalysts in coupling reactions?

  • Methodology :

  • Catalyst Screening : Compare Pd(PPh₃)₂Cl₂ with alternative catalysts (e.g., PdCl₂(dppf)) to assess ligand effects on reaction efficiency.
  • Parameter Optimization : Adjust reaction temperature (e.g., 80°C vs. room temperature) and stoichiometry of co-catalysts (e.g., CuI) to improve reproducibility .
  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., dehalogenated intermediates) and refine reaction conditions .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm) and pyridine protons (δ 6.5–8.5 ppm) to confirm substitution patterns .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ = 306.04) and compare with exact mass calculations (262.04 g/mol) .
  • Crystallography : Use single-crystal X-ray diffraction (via SHELX software) to resolve ambiguities in regiochemistry .

Q. How does the steric environment of the pyridine ring influence reactivity in subsequent derivatization?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to map electron density and steric hindrance around the 3-amino and 2,6-dichloro substituents.
  • Comparative Studies : Synthesize analogs (e.g., tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate) to assess substitution kinetics at the 4-position .

Q. What are the implications of the compound’s stability under acidic or basic conditions for reaction design?

  • Methodology :

  • Stability Testing : Expose the compound to pH gradients (1–14) and monitor decomposition via HPLC. The Boc group is labile under strong acids (e.g., TFA), requiring mild deprotection conditions .
  • Alternative Protecting Groups : Compare with Cbz or Fmoc groups for acid-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.